molecular formula C10H8BrNO4 B11471223 6-Bromo-4,7-dimethoxy-2H-1,3-benzodioxole-5-carbonitrile

6-Bromo-4,7-dimethoxy-2H-1,3-benzodioxole-5-carbonitrile

Cat. No.: B11471223
M. Wt: 286.08 g/mol
InChI Key: QEBSGPAPUKAXNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-4,7-dimethoxy-1,3-benzodioxol-5-yl cyanide is an organic compound that belongs to the class of benzodioxoles. This compound is characterized by the presence of a bromine atom, two methoxy groups, and a cyanide group attached to a benzodioxole ring. Benzodioxoles are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-4,7-dimethoxy-1,3-benzodioxol-5-yl cyanide typically involves the bromination of a benzodioxole precursor followed by the introduction of methoxy and cyanide groups. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4,7-dimethoxy-1,3-benzodioxol-5-yl cyanide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a variety of substituted benzodioxole derivatives .

Scientific Research Applications

6-Bromo-4,7-dimethoxy-1,3-benzodioxol-5-yl cyanide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 6-bromo-4,7-dimethoxy-1,3-benzodioxol-5-yl cyanide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-4,7-dimethoxy-1,3-benzodioxol-5-yl cyanide is unique due to the presence of both methoxy and cyanide groups on the benzodioxole ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .

Properties

Molecular Formula

C10H8BrNO4

Molecular Weight

286.08 g/mol

IUPAC Name

6-bromo-4,7-dimethoxy-1,3-benzodioxole-5-carbonitrile

InChI

InChI=1S/C10H8BrNO4/c1-13-7-5(3-12)6(11)8(14-2)10-9(7)15-4-16-10/h4H2,1-2H3

InChI Key

QEBSGPAPUKAXNU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C2=C1OCO2)OC)Br)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.